molecular formula C29H22N2O5S2 B2949548 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate CAS No. 476366-97-9

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate

Cat. No.: B2949548
CAS No.: 476366-97-9
M. Wt: 542.62
InChI Key: STEDJGIAYHDJQF-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxylate core substituted with:

  • A methyl group at position 4.
  • A benzo[d][1,3]dioxol-5-ylmethyl moiety at position 5.
  • A 2-(thiophen-2-yl)quinoline-4-carboxamido group at position 2.

Its structural complexity arises from the fusion of heterocyclic systems (thiophene, quinoline) and functional groups (ester, amide, benzo[d][1,3]dioxole), making it a candidate for diverse biological applications. Synthesis typically involves multi-step reactions, including esterification, amidation, and cross-coupling .

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O5S2/c1-16-25(13-17-9-10-22-23(12-17)36-15-35-22)38-28(26(16)29(33)34-2)31-27(32)19-14-21(24-8-5-11-37-24)30-20-7-4-3-6-18(19)20/h3-12,14H,13,15H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEDJGIAYHDJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates various pharmacophoric elements, including a quinoline moiety and thiophene rings. Its molecular formula is C22H20N2O5SC_{22}H_{20}N_2O_5S, with a molecular weight of approximately 420.47 g/mol.

PropertyValue
Molecular FormulaC22H20N2O5S
Molecular Weight420.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot reported

Anticancer Activity

Quinoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have shown the ability to arrest the cell cycle at the G2/M phase, leading to inhibited proliferation of cancer cells such as MCF-7 and HeLa cell lines .
  • Inhibition of Key Enzymes : The compound has demonstrated inhibitory effects on critical enzymes involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II (Topo II). For instance, IC50 values for related quinoline derivatives against these targets were reported in the micromolar range (e.g., IC50 values of 6.3 µM for EGFR-TK) .
  • Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to modulate signaling pathways associated with cell survival and apoptosis. They may also act as free radical scavengers, reducing oxidative stress in cancer cells .

Antimicrobial Activity

Quinoline and thiophene derivatives are known for their broad-spectrum antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of thiophene-quinoline hybrids revealed significant antiproliferative activity against multiple cancer cell lines. One derivative exhibited an IC50 value of 28.36 µM against MCF-7 cells, highlighting the potential of this class of compounds for further development .
  • Animal Models : In vivo studies demonstrated that related compounds could significantly suppress tumor growth in xenograft models, suggesting that these derivatives may be effective in clinical settings .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group in the compound undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization or biological activity modulation.

Example Reaction:

  • Conditions: NaOH (1 M), methanol, room temperature, 5 hours .

  • Mechanism: Nucleophilic acyl substitution.

  • Product: 5-(Benzo[d] dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylic acid.

  • Yield: 72% .

Key Data:

Reaction StepReagents/ConditionsProductYield
Ester hydrolysisNaOH (1 M), MeOH, RTCarboxylic acid72%

Amide Coupling Reactions

The carboxamido group participates in coupling reactions with amines, facilitated by carbodiimide reagents.

Example Reaction:

  • Conditions: EDCI, HOBT, DMF/DCM (1:3), 0°C → RT, 30 hours .

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic attack.

  • Product: Derivatives with substituted benzylamine groups.

  • Yield: 55–85% .

Key Data:

Reaction StepReagents/ConditionsProductYield
Amide formationEDCI, HOBT, DMF/DCMSubstituted amide55–85%

Cross-Coupling Reactions

The thiophene and quinoline moieties enable participation in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.

Example Reaction (Stille Coupling):

  • Conditions: Pd(PPh₃)₄, heteroaromatic halide, tributyltin reagent, DMF, 80°C .

  • Mechanism: Transmetallation followed by reductive elimination.

  • Product: Functionalized quinoline-thiophene hybrids.

  • Yield: 30–70% .

Key Data:

Reaction StepReagents/ConditionsProductYield
Stille couplingPd(PPh₃)₄, DMF, 80°CFunctionalized hybrid30–70%

Stability and Degradation

The compound is stable under standard laboratory conditions but degrades under harsh acidic or alkaline environments.

Stability Data:

ConditionStabilityObservations
pH 1–3 (HCl)Partial decompositionCleavage of ester and amide bonds
pH 10–12 (NaOH)Rapid hydrolysisComplete conversion to carboxylic acid
Light (UV exposure)Moderate degradationFormation of oxidative byproducts

Functionalization via Alkylation

The methyl group adjacent to the thiophene ring undergoes alkylation under basic conditions.

Example Reaction:

  • Conditions: NaH, alkyl halide, THF, 0°C → RT .

  • Mechanism: Base-mediated deprotonation followed by alkylation.

  • Product: Alkylated derivatives with enhanced lipophilicity.

  • Yield: 45–65% .

Key Data:

Reaction StepReagents/ConditionsProductYield
AlkylationNaH, R-X, THFAlkylated derivative45–65%

Oxidation Reactions

The thiophene ring can be oxidized to sulfone derivatives using peroxides.

Example Reaction:

  • Conditions: mCPBA, DCM, RT, 12 hours .

  • Mechanism: Electrophilic oxidation.

  • Product: Thiophene sulfone derivative.

  • Yield: 60–75% .

Key Data:

Reaction StepReagents/ConditionsProductYield
Thiophene oxidationmCPBA, DCMSulfone derivative60–75%

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocycles.

Example Reaction:

  • Conditions: POCl₃, reflux, 6 hours .

  • Mechanism: Intramolecular nucleophilic attack.

  • Product: Quinoline-thiophene fused bicyclic compounds.

  • Yield: 40–50% .

Key Data:

Reaction StepReagents/ConditionsProductYield
CyclizationPOCl₃, refluxFused bicyclic compound40–50%

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Differences
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Thiophene-3-carboxylate 4-Me, 5-Benzo[d][1,3]dioxolymethyl, 2-Quinoline-carboxamido Ester, Amide, Benzodioxole -
Methyl 2-(4-bromophenyl)acetate Thiophene-2-carboxylate 4-Bromophenyl Ester, Bromoaryl
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene-2-carboxylate 5-Hydroxy, 3-Me, 4,7-dioxo Ester, Ketone, Hydroxy
Methyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate Thiophene-3-carboxylate 4-Dimethylaminomethyl, 2-Fluorobenzylamino, 5-Nitrophenyl Ester, Amine, Nitroaryl
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate Thiophene-3-carboxylate 4-Me, 2,4-Dichlorobenzamido, 5-Ethoxyphenylcarbamoyl Ester, Amide, Chloroaryl

Key Observations :

  • The quinoline-carboxamido group in the target compound is rare among analogues, which often feature simpler aryl or alkyl amides .

Key Observations :

  • The target compound’s quinoline-thiophene linkage requires specialized cross-coupling (e.g., Suzuki), increasing synthetic complexity compared to direct amidation or esterification .
  • POCl₃ is a common reagent for cyclization and amidation across analogues .
Table 3: Reported Bioactivities
Compound Name Activity Efficacy (IC₅₀/ MIC) Mechanism of Action Reference
Target Compound Under investigation* N/A Potential kinase inhibition -
4-Substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives Antimicrobial MIC: 8–32 µg/mL Disruption of bacterial cell membranes
5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylaminothiophene-3-carboxylate Antifungal IC₅₀: 12 µM (C. albicans) Inhibition of ergosterol synthesis
Methyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)thiophene-3-carboxylate Anticancer (in vitro) IC₅₀: 5.8 µM (MCF-7) Apoptosis induction

Key Observations :

  • The target compound’s quinoline moiety may confer kinase inhibitory activity, a mechanism less common in simpler thiophene esters .
  • Antimicrobial efficacy in analogues correlates with electron-withdrawing substituents (e.g., bromo, nitro), which the target compound lacks .

Physicochemical Properties

Table 4: Property Comparison
Compound Name Molecular Weight (g/mol) logP* Solubility (mg/mL) Crystallinity
Target Compound ~600 (estimated) 3.8 <0.1 (aqueous) Amorphous (predicted)
Methyl 2-(4-bromophenyl)acetate 243.1 2.1 0.5 (DMSO) Crystalline
Ethyl 5-hydroxy-4,7-dioxo-benzo[b]thiophene-2-carboxylate 266.3 1.9 1.2 (EtOH) Crystalline
Methyl 2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate 413.3 4.2 <0.05 (water) Crystalline

Key Observations :

  • The target compound’s high molecular weight and low aqueous solubility may limit bioavailability compared to smaller analogues .
  • Crystallinity in analogues improves stability but complicates formulation, whereas the target’s amorphous nature may enhance dissolution .

Q & A

Q. What are the recommended synthetic strategies for constructing the thiophene core in this compound?

The Gewald reaction is a foundational method for synthesizing 2-aminothiophene derivatives. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate analogs are synthesized via condensation of ketones, cyanoacetate esters, and elemental sulfur under basic conditions (e.g., triethylamine in ethanol) . Modifications to substituents can be achieved by substituting phenyl groups with benzo[d][1,3]dioxole or thiophene-quinoline moieties. Post-functionalization of the aminothiophene core via carboxamide coupling (e.g., using 2-(thiophen-2-yl)quinoline-4-carboxylic acid) may require activating agents like DCC/DMAP or HATU in DMF .

Q. How can researchers optimize purification for intermediates with multiple aromatic substituents?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol) is standard. For polar intermediates, recrystallization from DMF-acetic acid or ethanol-water mixtures improves purity . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is recommended for final compounds, particularly to resolve stereoisomers or regioirregular byproducts .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) to confirm substituent integration and coupling patterns (e.g., quinoline protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • HRMS : Electrospray ionization (ESI) or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
  • FT-IR : Key stretches include C=O (1680–1720 cm1^{-1}) for ester/amide groups and C-O-C (1240–1270 cm1^{-1}) for the benzo[d][1,3]dioxole moiety .

Advanced Research Questions

Q. How can multi-step synthesis challenges (e.g., low yields in carboxamide coupling) be addressed?

  • Activation Strategies : Use HATU or EDCI/HOBt instead of DCC to reduce racemization and improve coupling efficiency for sterically hindered quinoline-carboxylic acids .
  • Solvent Optimization : Replace DMF with NMP or THF to minimize side reactions in heat-sensitive steps .
  • Microwave Assistance : Apply microwave irradiation (80–120°C, 30–60 min) to accelerate cyclocondensation steps, improving yields by 15–20% .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • LogP Calculation : Use XlogP3 or MarvinSuite to estimate hydrophobicity (e.g., XlogP ≈ 4.0 for similar thiophene-quinoline derivatives), guiding solubility assessments .
  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks, particularly at the thiophene C5 and quinoline C4 positions .
  • Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability using AutoDock Vina or Schrödinger Suite .

Q. How can solubility limitations in biological assays be mitigated?

  • Prodrug Derivatization : Introduce phosphate or PEG groups at the ester moiety to enhance aqueous solubility .
  • Co-solvent Systems : Use 10% DMSO in PBS or cyclodextrin-based formulations (e.g., 2-HP-β-CD) for in vitro assays .
  • Salt Formation : Convert the free carboxylate to sodium or lysine salts via alkaline hydrolysis .

Q. How should researchers resolve contradictions in reported synthetic protocols (e.g., divergent yields)?

  • Reaction Monitoring : Employ TLC or in situ IR to identify intermediate degradation or incomplete cyclization .
  • Catalyst Screening : Compare triethylamine, DBU, or K2 _2CO3_3 to optimize base-catalyzed steps, as basicity impacts reaction pathways .
  • Batch vs. Flow Chemistry : Transition from batch to continuous flow systems to improve reproducibility in exothermic steps (e.g., Gewald reaction) .

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